1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

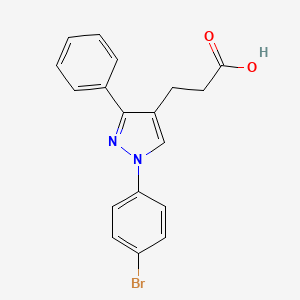

3-[1-(4-bromophenyl)-3-phenylpyrazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c19-15-7-9-16(10-8-15)21-12-14(6-11-17(22)23)18(20-21)13-4-2-1-3-5-13/h1-5,7-10,12H,6,11H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQITLKSECQDHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676279 |

Source

|

| Record name | 3-[1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75821-70-4 |

Source

|

| Record name | 3-[1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75821-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid chemical properties

An In-Depth Technical Guide to 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The core of this molecule is the pyrazole ring, a scaffold known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] This document details the compound's physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, presents a workflow for analytical characterization, and discusses its potential applications in drug discovery and chemical research. It is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Physicochemical and Structural Properties

This compound (CAS No. 951217-21-3) is a substituted pyrazole derivative featuring a 4-bromophenyl group at the N1 position, a phenyl group at the C3 position, and a propionic acid chain at the C4 position.[4] This specific arrangement of substituents dictates its chemical reactivity, solubility, and potential for biological interactions. The presence of the carboxylic acid group provides a handle for forming salts or esters, while the aromatic rings and the halogen atom are key determinants of its pharmacokinetic profile.

| Property | Value | Reference |

| CAS Number | 951217-21-3 | [4] |

| Molecular Formula | C₁₈H₁₅BrN₂O₂ | [4][5] |

| Molecular Weight | 371.23 g/mol | [4][5] |

| Appearance | Off-white amorphous powder | [5] |

| Melting Point | 143-147 °C | [4] |

| InChIKey | LAQITLKSECQDHZ-UHFFFAOYSA-N | [4] |

| Classification | Bulk Drug Intermediate | [4] |

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles is a well-established field in heterocyclic chemistry.[6] A common and effective method involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. For the target molecule, a plausible and efficient route starts with the reaction of (4-bromophenyl)hydrazine with a suitable β-keto ester, followed by the elaboration of the propionic acid side chain.

Experimental Protocol: A Proposed Synthesis

This protocol describes a two-step synthesis starting from commercially available reagents. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of Ethyl 2-(1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl)acetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-(phenylcarbonyl)succinate in absolute ethanol.

-

Reagent Addition: Add an equimolar amount of (4-bromophenyl)hydrazine hydrochloride, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the initial condensation by protonating the carbonyl oxygen, making it more electrophilic.

-

Cyclization: Heat the mixture to reflux for 4-6 hours. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

-

Work-up: After cooling to room temperature, the product often precipitates. The solid is collected by vacuum filtration and washed with cold ethanol to remove unreacted starting materials and impurities. The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

-

Hydrolysis: Suspend the ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (10-20%).

-

Reaction: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by Thin Layer Chromatography). The hydroxide ions perform a nucleophilic attack on the ester carbonyl, leading to saponification.

-

Acidification: Cool the reaction mixture in an ice bath and acidify slowly with dilute hydrochloric acid until the pH is approximately 2-3. This protonates the carboxylate salt, causing the final propionic acid product to precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The final compound can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is critical. A multi-technique approach ensures a comprehensive and self-validating analysis.

-

Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.

-

Melting Point: A sharp melting point range close to the literature value (143-147 °C) is a good indicator of purity.[4]

-

Infrared (IR) Spectroscopy: Expected to show a broad absorption band around 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch, a sharp peak around 1700 cm⁻¹ for the C=O stretch, and characteristic peaks for C=N and C=C bonds in the aromatic systems.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should reveal distinct signals for the aromatic protons on the phenyl and bromophenyl rings, a singlet for the pyrazole proton, and characteristic multiplets for the -CH₂-CH₂- protons of the propionic acid side chain. The carboxylic acid proton will appear as a broad singlet far downfield.

-

¹³C NMR: The spectrum should be consistent with the 18 carbon atoms in the structure, with distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the side chain.

-

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Potential Applications & Pharmacological Context

The pyrazole nucleus is a cornerstone in medicinal chemistry, present in several commercial drugs.[1] Pyrazole derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[2][7]

Anti-inflammatory Potential: Many nonsteroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core, such as Phenylbutazone and the selective COX-2 inhibitor Celecoxib, have been successfully developed.[1] Molecular modeling studies suggest that pyrazole analogs can effectively interact with the active site of cyclooxygenase (COX) enzymes.[1] The propionic acid moiety of the title compound is also a classic feature of many NSAIDs (e.g., Ibuprofen, Naproxen). This structural similarity suggests that this compound is a strong candidate for investigation as a novel anti-inflammatory agent, potentially acting through the inhibition of prostaglandin synthesis.

Intermediate for Drug Discovery and Agrochemicals: As a "bulk drug intermediate," this compound serves as a versatile building block for creating more complex molecules.[4] The carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies. It also has documented applications in agricultural chemistry, likely as a precursor for novel herbicides or fungicides.[5]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling. Use a dust mask or handle in a fume hood to avoid inhalation of the powder.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

BU CyberSec Lab. (n.d.). 3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

-

National Center for Biotechnology Information. (n.d.). 4-Phenylpyrazole. PubChem Compound Database. Retrieved from [Link]

-

Kumar, K., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically active pyrazole derivatives. Retrieved from [Link]

-

Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6499. Retrieved from [Link]

-

Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 67(10), o2676. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Retrieved from [Link]

-

Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Retrieved from [Link]

-

ResearchGate. (2026). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 59-70. Retrieved from [Link]

-

ResearchGate. (n.d.). Some examples of commercially available pyrazole derivatives as NSAIDs. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

-

International Journal of Research in Pharmaceutical Sciences. (n.d.). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Retrieved from [Link]

-

Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. academicstrive.com [academicstrive.com]

- 8. 4-Phenylpyrazole | C9H8N2 | CID 139106 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid CAS number 75821-70-4

An In-Depth Technical Guide to 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid (CAS 75821-70-4)

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing upon data from the broader class of phenylpyrazole derivatives, this document will explore its physicochemical characteristics, potential synthetic pathways, biological activities, and structure-activity relationships, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its structural versatility and ability to participate in various biological interactions have led to its incorporation into numerous clinically approved drugs.[1][2] Pyrazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] this compound belongs to this privileged class of molecules and serves as a key intermediate and a potential therapeutic agent in its own right, particularly in the development of novel anti-inflammatory and analgesic medications.[4]

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 75821-70-4 | [5] |

| Molecular Formula | C₁₈H₁₅BrN₂O₂ | [6] |

| Molecular Weight | 371.23 g/mol | [6] |

| Exact Mass | 370.03169 u | [6] |

| Melting Point | 143-147 °C | [6] |

| Appearance | Off-white crystalline solid (inferred from related compounds) | [7] |

| Category | Bulk Drug Intermediates | [6] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for constructing the pyrazole core and modifying its substituents. The synthesis of related pyrazole derivatives often starts from 1,3-dicarbonyl compounds or their precursors.[8][9]

Proposed Synthetic Pathway

A likely synthetic route involves the Vilsmeier-Haack reaction to form a key intermediate, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which can then be converted to the target propionic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the synthesis of the precursor 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[10]

Step 1: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

-

In a three-necked flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) under cooling (0-5 °C).

-

To this mixture, add 4-Bromoacetophenone phenylhydrazone.[10]

-

Heat the reaction mixture to approximately 60 °C and stir for 6 hours.[10]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into crushed ice, resulting in a precipitate.[10]

-

Filter the solid, dry it, and purify by column chromatography using a suitable solvent system (e.g., chloroform) to yield the carbaldehyde intermediate.[10]

Step 2 & 3: Conversion to Propionic Acid

-

The resulting carbaldehyde can be converted to the propionic acid derivative through standard organic transformations, such as a Wittig or Horner-Wadsworth-Emmons reaction to introduce the two-carbon extension, followed by reduction of the resulting double bond and hydrolysis of the ester.

Characterization

The structure of the final compound and its intermediates would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid).

-

X-ray Crystallography: For unambiguous determination of the three-dimensional structure. Crystallographic data for the related carbaldehyde shows that the phenyl and bromophenyl rings are twisted out of the plane of the pyrazole ring.[5][10]

Biological Activity and Potential Therapeutic Applications

This compound is noted as a key intermediate in the synthesis of novel pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. While specific biological data for this exact molecule is limited, the activities of structurally similar compounds provide strong indications of its potential.

Anti-inflammatory and Analgesic Potential

Numerous pyrazole derivatives are potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3][11]

-

Mechanism of Action (Inferred): It is plausible that this compound exerts its anti-inflammatory effects through the inhibition of COX enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The propionic acid moiety is a common feature in many NSAIDs (e.g., ibuprofen). Selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects.[11]

Caption: Inferred mechanism of action via COX enzyme inhibition.

Broader Therapeutic Potential

The versatility of the pyrazole scaffold suggests that this compound and its derivatives could be explored for other therapeutic areas:

-

Enzyme Inhibition: It is utilized in studies investigating enzyme inhibition, which can provide insights into metabolic pathways and potential new therapeutic targets.

-

Antibacterial Activity: Phenylpyrazole derivatives have been identified as potent antibacterial agents, with some acting as inhibitors of fatty acid biosynthesis.[12]

-

Anticancer Activity: The pyrazole scaffold is present in several protein kinase inhibitors used in cancer therapy.[13]

Structure-Activity Relationships (SAR)

SAR studies on related phenylpyrazole derivatives offer valuable insights for the design of more potent and selective analogs.

-

Substituents on the Phenyl Rings:

-

In a series of pyrazole-based meprin inhibitors, electron-rich groups on the phenyl ring were generally well-tolerated, while electron-withdrawing groups tended to decrease activity.[8]

-

For antibacterial pyrazole derivatives, bromo-substituted compounds showed marginally improved activity compared to unsubstituted or fluoro-substituted analogs.[12] This suggests the 4-bromo substitution on the N-phenyl ring of the title compound may be beneficial for certain biological activities.

-

-

The Propionic Acid Moiety:

-

The presence of an acidic group can be crucial for activity, as seen in meprin β inhibitors where a carboxyphenyl moiety increased potency.[8] This highlights the potential importance of the propionic acid side chain for target binding.

-

Other Potential Applications

Beyond pharmaceuticals, this compound and its analogs have been explored in other fields:

-

Agricultural Chemistry: As a potential herbicide for controlling unwanted plant growth.

-

Material Science: For the development of advanced materials such as polymers and coatings, owing to its unique chemical properties.

Future Directions and Conclusion

This compound is a promising scaffold for the development of new therapeutic agents, particularly in the anti-inflammatory and analgesic space. While it is often cited as a chemical intermediate, its core structure warrants further investigation as a pharmacologically active molecule.

Future research should focus on:

-

Definitive Synthesis and Characterization: Publication of a detailed, optimized synthesis protocol and full spectroscopic characterization.

-

Biological Screening: A comprehensive biological evaluation against a panel of relevant targets, including COX-1 and COX-2 enzymes, to determine its specific mechanism of action and potency.

-

Derivative Synthesis and SAR Studies: Systematic modification of the phenyl rings and the propionic acid side chain to develop more potent and selective analogs.

-

In Vivo Efficacy and Safety Profiling: Evaluation of promising derivatives in animal models of inflammation and pain, along with toxicological studies.

References

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). RSC Medicinal Chemistry. [Link]

-

3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid. BU CyberSec Lab. [Link]

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central (PMC). [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases. [Link]

-

(PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

-

Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. PubMed Central (PMC). [Link]

-

Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. PubMed. [Link]

-

Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PubMed Central (PMC). [Link]

-

(PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Analgesic activity and pharmacological characterization of N-[1-phenylpyrazol-3-yl]-N-[1-(2-phenethyl)-4-piperidyl] propenamide, a new opioid agonist acting peripherally. PubMed. [Link]

-

Current status of pyrazole and its biological activities. PubMed Central (PMC). [Link]

-

Construction of a synthetic metabolic pathway for biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol. PubMed Central (PMC). [Link]

-

(PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

-

Three-Dimensional Quantitative Structure–Activity Relationship-Based Molecular Design through a Side Arm Strategy to Synthesize Phenylpyrazole Oxime Derivatives and Improve Their Insecticidal Activity and Photoself-Degradation. Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing. [Link]

-

Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. [Link]

-

Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

-

A review on anti-inflammatory activity of phenylpropanoids found in essential oils. PubMed. [Link]

-

(PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ResearchGate. [Link]

-

Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. ResearchGate. [Link]

- Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

-

In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. [Link]

-

Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Potential of 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to its incorporation into numerous clinically successful drugs.[1][2][3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5][6][7] This inherent biological activity makes the pyrazole scaffold a "privileged structure," a molecular framework that is repeatedly identified as a binder to diverse biological targets.

This guide focuses on a specific, yet underexplored, member of this class: 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid . We will delve into its molecular architecture, propose a robust synthetic pathway, and provide a detailed analysis of its expected spectroscopic characteristics. Furthermore, we will explore its potential as a therapeutic agent, drawing insights from the well-established bioactivities of its structural analogs.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is characterized by a central pyrazole ring substituted at key positions. A 4-bromophenyl group is attached to the N1 position, a phenyl group at the C3 position, and a propionic acid chain at the C4 position. This specific arrangement of substituents is crucial in defining the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological macromolecules.

| Property | Value | Source |

| CAS Number | 951217-21-3 | Echemi |

| Molecular Formula | C₁₈H₁₅BrN₂O₂ | Echemi |

| Molecular Weight | 371.23 g/mol | Echemi |

| Melting Point | 143-147 °C | Echemi |

The presence of the bromine atom on the N1-phenyl ring is of particular interest. Halogen bonding is an increasingly recognized non-covalent interaction that can influence drug-receptor binding affinity and selectivity. The propionic acid moiety provides a carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that is often critical for their mechanism of action.

Crystallographic Insights from a Precursor

While a crystal structure for this compound is not publicly available, valuable insights into the core geometry can be gleaned from the crystal structure of its aldehyde precursor, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[8][9][10] In this related molecule, the phenyl and bromophenyl rings are twisted out of the plane of the central pyrazole ring.[8][9] This non-planar conformation is a common feature of substituted pyrazoles and is a key determinant of their biological activity, as it governs how the molecule presents its functional groups for interaction with a target protein's binding site. It is highly probable that this compound adopts a similarly twisted conformation.

Synthesis of this compound: A Strategic Approach

The synthesis of 1,3,4-trisubstituted pyrazoles is a well-established area of organic chemistry. The Knorr pyrazole synthesis and its variations offer a reliable and versatile methodology.[4][11][12][13] The key to selectively obtaining the desired 1-(4-Bromophenyl) isomer is the judicious choice of starting materials.

Proposed Synthetic Pathway

The most logical and efficient route to this compound involves the condensation of 4-bromophenylhydrazine with a suitable 1,3-dicarbonyl compound. Specifically, the reaction with ethyl 2-benzoyl-4-oxopentanoate would yield the pyrazole core with the necessary substituents at the correct positions. Subsequent hydrolysis of the ester would afford the final propionic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-(1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl)propanoate (Intermediate Ester)

-

To a solution of ethyl 2-benzoyl-4-oxopentanoate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add 4-bromophenylhydrazine hydrochloride (1.1 eq) and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the mixture to cool to room temperature and then pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate ester.

Rationale: The Knorr synthesis is a robust method for pyrazole formation. The use of 4-bromophenylhydrazine ensures the regioselective formation of the 1-(4-bromophenyl) isomer. The acidic catalyst protonates a carbonyl group of the diketone, facilitating nucleophilic attack by the hydrazine.

Step 2: Hydrolysis to this compound

-

Dissolve the intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) (2-3 eq), to the solution.

-

Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain pure this compound.

Rationale: Base-catalyzed hydrolysis is a standard and efficient method for converting esters to carboxylic acids. The use of a mixed solvent system ensures the solubility of both the ester and the hydroxide salt.

Spectroscopic Characterization (Predicted)

In the absence of published experimental data, we can predict the key spectroscopic features of this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm. The protons on the 3-phenyl group will likely appear as a multiplet. The protons on the 1-(4-bromophenyl) group will exhibit a characteristic AA'BB' pattern (two doublets).

-

Pyrazole Proton: A singlet corresponding to the C5-H of the pyrazole ring, expected to be in the range of δ 8.0-8.5 ppm.

-

Propionic Acid Protons: Two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the propionic acid chain, likely in the range of δ 2.5-3.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 170-180 ppm, corresponding to the carboxylic acid carbon.

-

Aromatic and Pyrazole Carbons: A series of signals in the aromatic region (δ 110-150 ppm).

-

Methylene Carbons: Two signals in the aliphatic region (δ 20-40 ppm) for the propionic acid chain.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region due to the aromatic and pyrazole rings.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the propionic acid chain.

Potential Biological Activity and Therapeutic Applications

Given the well-documented pharmacological profiles of pyrazole derivatives, this compound is a promising candidate for drug discovery efforts, particularly in the area of anti-inflammatory and analgesic agents.

Anti-inflammatory and Analgesic Potential

Many pyrazole-containing compounds exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[12] The structural features of this compound, namely the diaryl-substituted pyrazole core and the propionic acid side chain, are reminiscent of several known COX inhibitors. It is plausible that this molecule could act as a selective COX-2 inhibitor, which would offer anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Other Potential Therapeutic Areas

The versatility of the pyrazole scaffold suggests that this compound could be explored for other therapeutic applications, including:

-

Anticancer Activity: Numerous pyrazole derivatives have been investigated as anticancer agents, targeting various kinases and other signaling pathways involved in tumor growth and proliferation.

-

Antimicrobial Activity: The pyrazole nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.

Caption: Potential therapeutic applications of this compound.

Conclusion and Future Directions

This compound is a molecule of significant interest within the esteemed class of pyrazole-based compounds. While specific experimental data for this compound remains limited in the public domain, its structural features, combined with the extensive body of research on related pyrazoles, strongly suggest its potential as a valuable lead compound in drug discovery. The proposed synthetic route provides a clear and viable path for its preparation, and the predicted spectroscopic data offers a framework for its characterization.

Future research should focus on the synthesis and thorough experimental validation of the molecular structure of this compound. Subsequent in-depth biological evaluation, including assays for COX inhibition and anticancer activity, is warranted to fully elucidate its therapeutic potential. The insights gained from such studies will not only contribute to a better understanding of this specific molecule but also enrich the broader knowledge base of pyrazole pharmacology, paving the way for the development of novel and effective therapeutic agents.

References

-

Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]

-

ResearchGate. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Sharma, V., & Kumar, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 1635-1654. [Link]

-

Ben-Harzallah, R., Al-Ghamdi, M., Aouadi, M. R., & Al-Zahrani, A. A. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(3), 742. [Link]

-

Khan, S., & Yusuf, M. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. International Journal of Advanced Research in Science, Communication and Technology, 3(10). [Link]

-

Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 53-63. [Link]

-

Future Med Chem. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

-

Pathak, S. K., Rajput, P., & Singh, A. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Discovery Technologies, 18(4), 489-506. [Link]

-

Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 644213. [Link]

-

MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(9), 3891. [Link]

-

Asian Pacific Journal of Tropical Biomedicine. (2014). Current status of pyrazole and its biological activities. Asian Pacific Journal of Tropical Biomedicine, 4(Suppl 1), S39-S45. [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Journal of Chemical and Pharmaceutical Research, 8(8), 613-618. [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (2014). Current status of pyrazole and its biological activities. Asian Journal of Pharmaceutical and Clinical Research, 7(Suppl 2), 11-16. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR spectrum [chemicalbook.com]

- 6. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 7. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pyrazole-4-Propionic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a diverse array of clinically significant drugs. From the anti-inflammatory celecoxib to the anti-obesity agent rimonabant, the pyrazole scaffold has consistently demonstrated its therapeutic promise.[1][2] This guide delves into a specific, yet highly promising, subclass: pyrazole-4-propionic acid derivatives. We will explore their synthesis, dissect their multifaceted biological activities, and provide robust, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

The Synthetic Landscape: Crafting Pyrazole-4-Propionic Acid Derivatives

The synthesis of pyrazole-4-propionic acid derivatives is a well-trodden path in organic chemistry, with established methodologies allowing for the creation of diverse molecular libraries. A common and effective strategy involves a two-step process, beginning with the synthesis of a β-(4-pyrazole)acrylic acid intermediate.[3][4]

Synthesis of β-(4-Pyrazole)acrylic Acid Intermediates

The Knoevenagel condensation is a cornerstone reaction for the synthesis of β-(4-pyrazole)acrylic acids.[3][4] This reaction typically involves the condensation of a 4-formylpyrazole with malonic acid in the presence of a basic catalyst such as pyridine or piperidine. The choice of catalyst can influence the reaction rate and yield.

Experimental Protocol: Knoevenagel Condensation for β-(4-Pyrazole)acrylic Acid Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of the desired 4-formylpyrazole in a minimal amount of a suitable solvent, such as pyridine or a mixture of pyridine and ethanol.

-

Addition of Malonic Acid: To the stirred solution, add 1.5 to 2 equivalents of malonic acid. The excess malonic acid helps to drive the reaction to completion.

-

Catalyst Addition: Add a catalytic amount of piperidine (typically 0.1 equivalents). The basicity of piperidine facilitates the deprotonation of malonic acid, initiating the condensation.

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of 2 to 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into an excess of cold water and acidify with dilute hydrochloric acid to precipitate the β-(4-pyrazole)acrylic acid product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Reduction to Pyrazole-4-Propionic Acids

The conversion of the acrylic acid intermediate to the final propionic acid derivative is typically achieved through catalytic hydrogenation.[3][4] This reduction saturates the carbon-carbon double bond of the acrylic acid moiety.

Experimental Protocol: Catalytic Hydrogenation to Yield Pyrazole-4-Propionic Acid Derivatives

-

Catalyst and Substrate Preparation: In a hydrogenation vessel, suspend the synthesized β-(4-pyrazole)acrylic acid in a suitable solvent, such as ethanol or methanol. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude pyrazole-4-propionic acid derivative.

-

Purification: The product can be purified by recrystallization from an appropriate solvent.

Caption: Synthetic pathway to pyrazole-4-propionic acids.

Biological Activities and Mechanisms of Action

Pyrazole-4-propionic acid derivatives have garnered significant attention for their diverse pharmacological activities, primarily as anti-inflammatory, antimicrobial, and anticancer agents.[1][5][6][7]

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

The structural features of many pyrazole derivatives allow them to selectively bind to the active site of COX-2 over the constitutively expressed COX-1 isoform. This selectivity is a critical attribute, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a framework for assessing the selective COX-2 inhibitory activity of pyrazole-4-propionic acid derivatives.

-

Enzyme and Substrate Preparation: Reconstitute purified human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a solution of arachidonic acid in ethanol.

-

Incubation with Inhibitor: In a 96-well plate, add the COX-2 enzyme, a cofactor solution (containing hematin and glutathione), and the test pyrazole-4-propionic acid derivative at various concentrations. Include a positive control (e.g., celecoxib) and a vehicle control (e.g., DMSO).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Quantification of Prostaglandin Production: After a defined incubation period (e.g., 10-15 minutes at 37°C), terminate the reaction. Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: A Promising Frontier

Several studies have highlighted the potential of pyrazole derivatives as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[5] While the precise mechanisms of action for pyrazole-4-propionic acid derivatives are still under investigation, potential targets include essential bacterial enzymes and cellular processes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency.

-

Bacterial Culture Preparation: Grow the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the pyrazole-4-propionic acid derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Emerging Therapeutic Potential

The exploration of pyrazole derivatives as anticancer agents is a rapidly evolving field.[6][7] Their mechanisms of action are often multifaceted and can involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-4-propionic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic evaluation of the biological activity of a library of pyrazole-4-propionic acid derivatives allows for the elucidation of structure-activity relationships (SAR). This knowledge is crucial for the rational design of more potent and selective analogs.

Table 1: Hypothetical Biological Activity Data for a Series of Pyrazole-4-Propionic Acid Derivatives

| Compound ID | R1 Substituent | R2 Substituent | COX-2 IC50 (µM) | MIC vs. S. aureus (µg/mL) | MCF-7 IC50 (µM) |

| PPA-01 | H | Phenyl | 5.2 | >128 | 25.8 |

| PPA-02 | CH3 | Phenyl | 2.1 | 64 | 15.3 |

| PPA-03 | H | 4-Chlorophenyl | 1.5 | 32 | 10.1 |

| PPA-04 | CH3 | 4-Chlorophenyl | 0.8 | 16 | 5.7 |

| PPA-05 | H | 4-Methoxyphenyl | 8.9 | >128 | 42.1 |

Analysis of SAR from Hypothetical Data:

-

Anti-inflammatory Activity: The presence of a methyl group at the R1 position (PPA-02 and PPA-04) appears to enhance COX-2 inhibitory activity compared to the unsubstituted analogs (PPA-01 and PPA-03). Furthermore, the introduction of an electron-withdrawing group (chloro) at the 4-position of the phenyl ring at R2 (PPA-03 and PPA-04) significantly improves potency. Conversely, an electron-donating group (methoxy) at the same position (PPA-05) is detrimental to activity.

-

Antimicrobial Activity: A similar trend is observed for antimicrobial activity against S. aureus, with the chloro-substituted derivative (PPA-04) exhibiting the lowest MIC.

-

Anticancer Activity: The anticancer activity against MCF-7 cells mirrors the trends seen for anti-inflammatory and antimicrobial activities, suggesting potential overlapping pharmacophoric features.

Conclusion and Future Directions

Pyrazole-4-propionic acid derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their established synthetic routes and well-defined mechanisms of action, particularly as anti-inflammatory agents, make them attractive candidates for further drug development. The insights gained from SAR studies will be instrumental in guiding the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring their potential in in vivo models of disease and further elucidating their molecular targets to unlock their full therapeutic potential.

References

- Bernard, M., Hulley, E., Molenda, H., Stochla, K., & Wrzeciono, U. (1986). [Azoles. 17. beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. Pharmazie, 41(8), 560-562.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6533. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Center for Biotechnology Information. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1168-1175. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.[Link]

-

[Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. (1986). PubMed. [Link]

-

Cytotoxic assays for screening anticancer agents. (1995). Current Opinion in Biotechnology, 6(4), 478-483. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(5), 343-363. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Medicinal Chemistry. [Link]

-

A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (2011). Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Aging, 13(10), 13411-13427. [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2005). Methods, 37(2), 174-181. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2024). RSC Advances, 14(1), 22-32. [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2023). Frontiers in Pharmacology, 14, 1198822. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2021). SRR Publications. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Egyptian Journal of Chemistry, 63(10), 3843-3853. [Link]

-

Novel Antibacterial Approaches and Therapeutic Strategies. (2023). International Journal of Molecular Sciences, 24(13), 10857. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2023). Journal of Pharmaceutical Research International, 35(10), 1-15. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Aging, 13(10), 13411-13427. [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega, 6(18), 12093-12109. [Link]

-

Pyrazole Derivatives as Selective COX-2 Inhibitors. (2016). ResearchGate. [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). Pharmaceutics, 14(9), 1851. [Link]

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega, 4(7), 12146-12155. [Link]

-

Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 343-348. [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. (2016). ResearchGate. [Link]

-

New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2021). ACS Omega, 6(1), 582-597. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(10), e20534. [Link]

-

Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. (2022). Molecules, 27(15), 4998. [Link]

-

Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (2023). LinkedIn. [Link]

-

Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2021). Bioorganic Chemistry, 114, 105075. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), 50932. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

-

Pyrazoline derivatives and their docking interactions with COX-2. (2021). ResearchGate. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2024). ACS Omega. [Link]

-

Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. (2024). European Journal of Medicinal Chemistry, 265, 116086. [Link]

-

The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. (2004). Clinical Cancer Research, 10(7), 2545-2553. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. srrjournals.com [srrjournals.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid mechanism of action

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid as a Cyclooxygenase Inhibitor

Abstract

While the specific biological target of this compound is not extensively defined in publicly accessible literature, its chemical structure bears a striking resemblance to a class of compounds known for their anti-inflammatory properties: the non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a pyrazole core, substituted phenyl rings, and a propionic acid moiety strongly suggests a plausible mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes. This guide delineates this putative mechanism, providing a robust framework for its investigation. We will explore the molecular interactions, propose detailed experimental protocols for validation, and offer insights grounded in the established pharmacology of COX inhibitors.

Introduction: Structural Rationale for a COX-Inhibitory Hypothesis

The molecule this compound is a heterocyclic carboxylic acid. Its core components provide a strong basis for hypothesizing its mechanism of action:

-

Propionic Acid Moiety (-CH(CH₃)COOH): This functional group is a classic feature of the "profed" subclass of NSAIDs, such as Ibuprofen and Naproxen. The acidic carboxylate group is critical for interacting with a key arginine residue (Arg120) in the active site of COX enzymes, which is a primary anchoring point for many inhibitors.

-

Pyrazole Core: The five-membered heterocyclic pyrazole ring is a bioisostere of other ring systems found in several COX inhibitors. For instance, Celecoxib, a selective COX-2 inhibitor, features a pyrazole ring. This scaffold correctly orients the attached phenyl groups within the enzyme's active site.

-

Substituted Phenyl Rings: The presence of a phenyl and a 4-bromophenyl group at positions 3 and 1 of the pyrazole ring, respectively, provides the necessary hydrophobicity to occupy the long, hydrophobic channel of the COX active site. The specific substitutions on these rings are key determinants of a compound's potency and its selectivity for COX-2 over COX-1.

Based on this structural analysis, we propose that this compound functions as an inhibitor of COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Proposed Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The primary proposed mechanism is the competitive inhibition of the cyclooxygenase enzymes.

Arachidonic Acid Cascade Overview: When a cell is stimulated by trauma or cytokines, phospholipase A2 releases arachidonic acid (AA) from the cell membrane. AA can then be metabolized by two major enzymatic pathways: the cyclooxygenase pathway and the lipoxygenase pathway. The COX pathway leads to the production of prostaglandins and thromboxanes.

Our proposed mechanism of action is centered on the following pathway:

Caption: Proposed inhibition of the COX pathway by this compound.

Molecular Interaction Details: The compound likely acts as a competitive inhibitor, binding to the active site of the COX enzymes and preventing the entry of arachidonic acid.

-

Ionic Anchor: The carboxylate group of the propionic acid side chain is predicted to form a salt bridge with the positively charged guanidinium group of Arg120 located at the mouth of the COX active site.

-

Hydrophobic Channel Occupancy: The phenyl and 4-bromophenyl groups would then project into the hydrophobic channel of the enzyme.

-

Selectivity Pocket: The key difference between COX-1 and COX-2 is the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. This change creates a larger side pocket in the COX-2 active site. The 4-bromophenyl group of the compound may be able to access this side pocket, potentially conferring some degree of selectivity for COX-2, which is often associated with a more favorable gastrointestinal safety profile.

Experimental Validation Protocols

To validate this proposed mechanism of action, a series of in vitro, cell-based, and in silico experiments are required.

In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of purified COX enzymes.

Objective: To determine the IC50 (half-maximal inhibitory concentration) values for the compound against human recombinant COX-1 and COX-2.

Methodology: A colorimetric or fluorescent COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam) is typically used. The principle involves monitoring the peroxidase activity of the COX enzyme.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound (dissolved in DMSO) at various concentrations.

-

Enzyme Activation: In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2). Incubate for 5 minutes at the recommended temperature (e.g., 37°C).

-

Inhibitor Incubation: Add the test compound at a range of final concentrations (e.g., 0.1 nM to 100 µM) or vehicle control (DMSO) to the wells. Incubate for a further 10 minutes.

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: Immediately add a colorimetric or fluorometric probe that reacts with the products of the peroxidase reaction.

-

Data Acquisition: Read the absorbance or fluorescence at regular intervals for 10-20 minutes using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro COX inhibition assay.

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This assay confirms that the compound can inhibit COX activity within a cellular context.

Objective: To measure the dose-dependent inhibition of lipopolysaccharide (LPS)-induced PGE2 production in a relevant cell line (e.g., RAW 264.7 macrophage cells).

Methodology: Cells are stimulated to produce prostaglandins, and the amount of PGE2 released into the culture medium is quantified using a competitive ELISA.

Step-by-Step Protocol:

-

Cell Culture: Plate RAW 264.7 cells in a 24-well plate and grow to ~80% confluency.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing the test compound at various concentrations or vehicle control. Incubate for 1 hour.

-

Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control to induce COX-2 expression and PGE2 production. Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

PGE2 Quantification: Perform a competitive ELISA for PGE2 on the collected supernatants according to the manufacturer's instructions. This typically involves incubating the supernatant with a fixed amount of PGE2-HRP conjugate and an anti-PGE2 antibody in a pre-coated plate.

-

Data Analysis: The intensity of the colorimetric signal is inversely proportional to the amount of PGE2 in the sample. Construct a standard curve and calculate the concentration of PGE2 in each sample. Determine the IC50 of the compound for PGE2 inhibition.

Data Summary

The expected results from these assays can be summarized as follows:

| Assay Type | Parameter Measured | Expected Outcome for an Active Compound |

| In Vitro COX Assay | IC50 (nM or µM) | Low IC50 values, indicating potent inhibition. |

| COX Selectivity | IC50 (COX-1) / IC50 (COX-2) | A ratio > 1 indicates COX-2 selectivity. |

| Cell-Based PGE2 Assay | IC50 (nM or µM) | Dose-dependent reduction in PGE2 levels. |

Conclusion

The structural characteristics of this compound provide a compelling, albeit hypothetical, foundation for its role as a cyclooxygenase inhibitor. This proposed mechanism of action is scientifically plausible and, more importantly, experimentally testable. The protocols detailed in this guide offer a clear roadmap for elucidating the compound's precise biological activity, determining its potency and selectivity, and ultimately validating its potential as a novel anti-inflammatory agent. The successful execution of these experiments would provide the necessary evidence to confirm or refute the COX-inhibition hypothesis, paving the way for further preclinical development.

References

-

Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]

-

Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., Gildehaus, D., Miyashiro, J. M., Penning, T. D., Seibert, K., Isakson, P. C., & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

-

Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109–126. [Link]

An In-Depth Technical Guide to the In-Vitro Evaluation of 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid

Executive Summary

This technical guide outlines a comprehensive in-vitro strategy for the characterization of the novel compound, 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid (CAS No. 951217-21-3). Drawing from the established pharmacological potential of the pyrazole scaffold, this document provides a logical, multi-tiered approach to elucidate the compound's biological activity.[1][2][3][4][5] The guide is structured to first establish primary anti-inflammatory activity through cyclooxygenase (COX) enzyme inhibition, followed by a secondary assessment of its cytotoxic potential against cancerous cell lines. Each proposed study is supported by detailed, field-proven protocols, principles of the assays, and frameworks for data interpretation, ensuring scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate novel pyrazole derivatives.

Introduction: The Scientific Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous established therapeutic agents.[1][2] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4][5] The title compound, this compound, integrates this potent heterocyclic core with structural motifs characteristic of known bioactive molecules, suggesting a high potential for therapeutic relevance.

1.1 Structural Analysis and Predicted Biological Activity

A structural examination of the target compound reveals several key features that inform our experimental strategy:

-

Pyrazole Core: This five-membered heterocyclic ring is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Propionic Acid Moiety: The presence of a propionic acid group is a classic feature of many well-known NSAIDs (e.g., Ibuprofen, Naproxen), which often play a crucial role in the inhibition of cyclooxygenase (COX) enzymes.[6][7]

-

Aryl Substituents (4-Bromophenyl and Phenyl): These bulky aromatic groups can influence the compound's binding affinity and selectivity for enzyme active sites.

Based on this analysis, the compound is hypothesized to primarily function as an anti-inflammatory agent, likely through the inhibition of COX enzymes. Furthermore, as many anti-inflammatory agents exhibit concurrent anticancer activities, a secondary investigation into its cytotoxicity is warranted.[1][2]

1.2 Research Objectives

The primary objectives of this proposed in-vitro evaluation are:

-

To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.

-

To assess the cytotoxic effects of the compound on relevant human cancer cell lines.

-

To establish a foundational dataset (IC50 values) to guide further preclinical development.

In-Vitro Evaluation Strategy: A Phased Approach

A logical and resource-efficient screening cascade is essential for novel compound evaluation. We propose a two-tiered strategy, beginning with the most probable biological target and proceeding to broader screening.

Caption: Proposed workflow for the in-vitro evaluation of the target compound.

Tier 1: Anti-Inflammatory Potential via COX Inhibition

The primary hypothesis is that the compound functions as an NSAID by inhibiting COX enzymes. Cyclooxygenase has two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[8] Selective inhibition of COX-2 over COX-1 is a key goal in modern NSAID development to reduce gastrointestinal side effects.

3.1 Experimental Protocol: In-Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available colorimetric inhibitor screening kits, which measure the peroxidase component of the COX enzymes.[9]

Principle of the Assay: The assay measures the peroxidase activity of COX colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The intensity of the color is proportional to the enzyme's activity, and a reduction in color in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer and keep on ice.[9]

-

Prepare a solution of Heme in DMSO.

-

Prepare the colorimetric substrate solution containing TMPD.

-

Prepare the Arachidonic Acid (substrate) solution.

-

Prepare the test compound stock solution (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., 0.01 µM to 100 µM).

-

Prepare positive controls: a non-selective inhibitor (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib).

-

-

Assay Procedure (96-well plate format):

-